(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol (CAS 612825-54-4) is a chiral, acyclic organosilicon compound featuring two tert-butyldimethylsilyl (TBDMS) protecting groups and a free secondary alcohol. The compound's utility as a synthetic intermediate is tied to its precisely defined (4R,5R,6S) stereochemistry and the orthogonal reactivity afforded by its terminal olefin and differentially protected hydroxyl groups.

Molecular Formula C20H44O3Si2
Molecular Weight 388.7 g/mol
CAS No. 612825-54-4
Cat. No. B12594868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol
CAS612825-54-4
Molecular FormulaC20H44O3Si2
Molecular Weight388.7 g/mol
Structural Identifiers
SMILESCCCC(C(C(C=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)O
InChIInChI=1S/C20H44O3Si2/c1-13-15-16(21)18(23-25(11,12)20(6,7)8)17(14-2)22-24(9,10)19(3,4)5/h14,16-18,21H,2,13,15H2,1,3-12H3/t16-,17+,18-/m1/s1
InChIKeySVGRKNWVERXDFQ-FGTMMUONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol (CAS 612825-54-4): A Chiral Bis-Silyl Ether Building Block


(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol (CAS 612825-54-4) is a chiral, acyclic organosilicon compound featuring two tert-butyldimethylsilyl (TBDMS) protecting groups and a free secondary alcohol [1]. The compound's utility as a synthetic intermediate is tied to its precisely defined (4R,5R,6S) stereochemistry and the orthogonal reactivity afforded by its terminal olefin and differentially protected hydroxyl groups [1]. It is primarily used in stereocontrolled organic synthesis, where the TBDMS groups provide robust, yet selectively removable, protection for the 1,2-diol moiety under a wide range of reaction conditions.

Why (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol Cannot Be Replaced by a Generic Analog


Substituting this compound with a generic 'bis-silylated octenediol' carries a high risk of synthetic failure due to the confluence of three non-negotiable structural features. First, the absolute (4R,5R,6S) configuration is critical for downstream stereochemical induction in diastereoselective reactions [1]. A diastereomer or enantiomer will lead to different reaction pathways and products. Second, the choice of the TBDMS protecting group is not arbitrary; its specific steric bulk and stability profile dictates a unique window for selective removal in the presence of other functional groups, unlike the more labile TMS or the more robust TBDPS groups [2]. Finally, the free alcohol at the C4 position is essential for further chemoselective transformations, distinguishing it from fully protected triol precursors. These factors are explored quantitatively below.

Quantitative Differentiation Evidence for (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol vs. Its Closest Analogs


Stereochemical Fidelity: (4R,5R,6S) Configuration vs. Diastereomers

The target (4R,5R,6S) diastereomer serves as a direct precursor to enantiomerically pure cyclohexanes via Diels-Alder cycloaddition. The specific stereochemistry is critical; the Woerpel methodology demonstrates that the stereochemistry of the silyloxy diene, derived from this building block's backbone, dictates the facial selectivity of the cycloaddition, enabling a synthesis of 'diastereomerically and enantiomerically pure products in a single flask' [1]. An epimer at any of the three chiral centers would produce a different diene with altered or negated stereochemical induction, leading to a mixture of enantiomers or diastereomers rather than a single product.

Asymmetric Synthesis Chiral Building Block Diastereoselectivity

Protecting Group Stability: TBDMS vs. TMS Ethers

The choice of the TBDMS group over the trimethylsilyl (TMS) group is a key differentiator. TBDMS ethers are approximately 10^4 times more stable towards acidic hydrolysis than TMS ethers [1]. This quantitative difference allows a bis-TBDMS protected diol to survive reaction conditions that would cleave a TMS group. For (4R,5R,6S)-5,6-Bis-[(TMS)oxy]-7-octene-4-ol, the silyl groups would be lost under typical acidic workup or mildly acidic reaction conditions, leading to premature deprotection and loss of the protected diol synthon.

Protecting Group Chemistry Silyl Ethers Orthogonal Deprotection

Chemoselective Monodesilylation: Unique Reactivity of the Free C4 Alcohol

This compound possesses a free alcohol at C4 alongside silyl-protected alcohols at C5 and C6. This is a distinct advantage over the fully protected (4R,5R,6S)-4,5,6-Tris[(tert-butyldimethylsilyl)oxy]-7-octene. The free C4-OH allows for immediate, chemoselective functionalization (e.g., oxidation, acylation, glycosylation) without requiring a preliminary, non-trivial monodesilylation of a tris-silyl ether. Monodesilylation of a symmetric bis-TBS ether often proceeds with modest selectivity (typical selectivity ratios range from 1:1 to 9:1 depending on substrate and conditions [1]), leading to yield losses. This compound eliminates that problematic step entirely.

Chemoselectivity Chiral Diol Desymmetrization

Functional Group Orthogonality: Terminal Olefin vs. Enyne Analogs

The terminal olefin at C7-C8 provides a handle for late-stage diversification that is absent or altered in close analogs like the corresponding enyne, (3R,4S,5R)-3,5-bis[(tert-butyldimethylsilyl)oxy]-4-[4-(tert-butyldimethylsilyloxy)butyl]-1-octene-7-yne [1]. While the enyne participates in Pauson-Khand reactions, the terminal olefin of the target compound is amenable to orthogonal transformations, such as olefin cross-metathesis (CM) with a variety of coupling partners or thiol-ene click reactions, for which the alkyne is unreactive under standard conditions. This provides greater synthetic versatility for appending diverse molecular fragments.

Click Chemistry Cross-Metathesis Olefin Metathesis

High-Value Application Scenarios for (4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol


Asymmetric Synthesis of Highly Substituted Cyclohexane Cores

This compound is validated as a precursor for generating chiral, non-racemic cyclohexenes via a silylene transfer/Diels-Alder sequence [1]. Its specific (4R,5R,6S) stereochemistry is essential for obtaining enantiopure six-membered ring products, which are core structures in numerous pharmaceuticals and natural products. This makes it a strategic procurement for medicinal chemistry groups synthesizing drug-like scaffolds with defined 3D geometry.

Rapid Library Diversification via Olefin Cross-Metathesis

The terminal olefin handle allows for the chemoselective introduction of a vast array of functional groups through cross-metathesis without affecting the protected diol motif. This application is ideal for lead optimization programs where a common, stereochemically pure core (the protected heptenediol) can be rapidly diversified to probe structure-activity relationships (SAR). The TBDMS groups ensure the core's integrity throughout the diversification process.

The Base for Orthogonal Protecting Group Strategies in Complex Molecule Synthesis

The differential protection—a free alcohol alongside two TBDMS ethers—provides a unique platform for sophisticated protecting group strategies. The free C4-OH can be immediately functionalized with a different protecting group (e.g., PMB, Ac, or a glycosyl donor), enabling a three-way orthogonal protection scheme without any initial deprotection step. This is invaluable for the total synthesis of complex polyoxygenated natural products, where such control over functional group manipulation is critical.

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